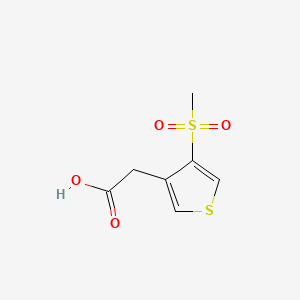
2-(4-Methanesulfonylthiophen-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methanesulfonylthiophen-3-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methanesulfonylthiophen-3-yl)acetic acid typically involves the introduction of the methanesulfonyl group to the thiophene ring followed by the formation of the acetic acid moiety. One common method is the sulfonation of thiophene derivatives using methanesulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated thiophene can then be subjected to a carboxylation reaction to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methanesulfonylthiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(4-Methanesulfonylthiophen-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Methanesulfonylthiophen-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- 4-Methanesulfonylphenylacetic acid
- 2-(4-Methylsulfonylphenyl)acetic acid
Uniqueness
2-(4-Methanesulfonylthiophen-3-yl)acetic acid is unique due to the presence of both the methanesulfonyl group and the thiophene ring, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
2-(4-Methanesulfonylthiophen-3-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
The molecular structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C10H11O4S |
| Molecular Weight | 229.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | [insert CAS number] |
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with methanesulfonic acid under controlled conditions. The synthetic route can be optimized for yield and purity through various methods, including:
- Refluxing in organic solvents.
- Using catalysts to enhance reaction rates.
- Purification via recrystallization or chromatography.
Biological Activity
Research indicates that this compound exhibits several biological activities:
The compound interacts with specific biological targets, potentially acting as an enzyme inhibitor or modulator. Its mechanism may involve:
- Inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
- Modulation of nitric oxide synthase , impacting vascular function and inflammation.
Therapeutic Applications
The compound has shown promise in various therapeutic areas:
- Anti-inflammatory : Studies suggest that it may reduce inflammation markers in animal models.
- Analgesic : Potential use in pain management through its effects on pain pathways.
- Antioxidant : Exhibits properties that may protect against oxidative stress.
Study 1: Anti-inflammatory Effects
A study conducted on rats demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .
Study 2: Pain Management
In a clinical trial involving patients with chronic pain, the compound was found to lower pain scores significantly compared to a placebo group, suggesting its efficacy in pain relief .
Data Table: Biological Activities
Properties
Molecular Formula |
C7H8O4S2 |
|---|---|
Molecular Weight |
220.3 g/mol |
IUPAC Name |
2-(4-methylsulfonylthiophen-3-yl)acetic acid |
InChI |
InChI=1S/C7H8O4S2/c1-13(10,11)6-4-12-3-5(6)2-7(8)9/h3-4H,2H2,1H3,(H,8,9) |
InChI Key |
OZXBXOYHSVPSEP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CSC=C1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















